
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid is an organic compound with the molecular formula C15H22O2S It is characterized by the presence of two tert-butyl groups, a hydroxyl group, and a carboxylic acid group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with thiol-containing reagents under controlled conditions. One common method involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry starting with the Bi3+ complex . The reaction conditions often include mild temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3,5-ditert-butyl-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
3,5-ditert-butyl-4-hydroxyphenylpropionic acid: Similar structure but with a propionic acid group instead of a carboxylic acid group.
Uniqueness
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid is unique due to the presence of both tert-butyl groups and a thiol-containing carboxylic acid group
Eigenschaften
CAS-Nummer |
52119-70-7 |
|---|---|
Molekularformel |
C15H22O2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid |
InChI |
InChI=1S/C15H22O2S/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) |
InChI-Schlüssel |
BNSANEFDYWQTKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


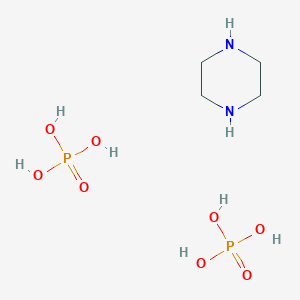
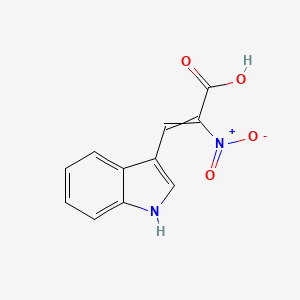
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
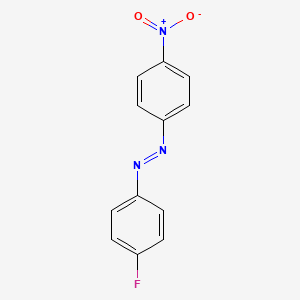


![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
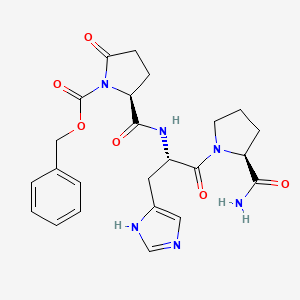
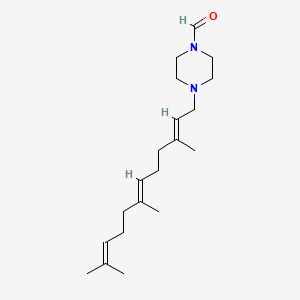

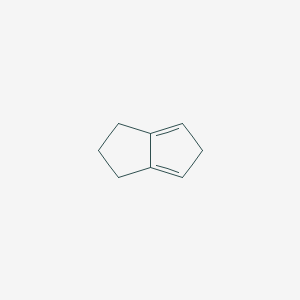
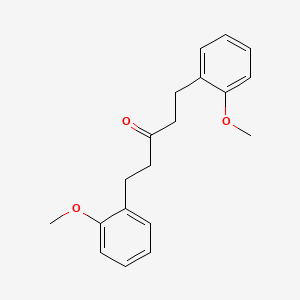
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
